Bipenamol
Overview
Description
Bipenamol: is a chemical compound with the molecular formula C14H15NOS . It is also known by its systematic name 2-[(2-aminomethyl)phenylthio]benzyl alcohol . This compound is characterized by the presence of a benzene ring with a hydroxyl group connected to a methylene bridge, which is further linked to a thioether group attached to another aromatic ring substituted with an amine group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bipenamol can be synthesized through a multiple C–H activation strategy using versatile imidate esters. This method allows for the modular construction of polyfunctional arenes from abundant feedstocks, enabling the concise construction of biologically active molecules .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of sequential C–H activation to deliver polyfunctional arenes. This method is advantageous due to its efficiency and the ability to produce densely functionalized sulfur-containing arenes .
Chemical Reactions Analysis
Types of Reactions: Bipenamol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Bipenamol has several scientific research applications, including:
Antibacterial Properties: It has shown moderate antibacterial activity against strains of Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition: this compound acts as an enzyme inhibitor, particularly inhibiting xanthine oxidase, an enzyme involved in purine metabolism.
Building Block for Synthesis: It serves as a building block for the synthesis of novel semicarbazide-derived inhibitors targeting human dipeptidyl peptidase-1, an enzyme involved in glucose metabolism.
Mechanism of Action
Bipenamol exerts its effects primarily through enzyme inhibition. It inhibits xanthine oxidase, which is involved in purine metabolism. This inhibition can affect various metabolic pathways and has potential therapeutic applications. Additionally, it serves as a precursor for the synthesis of inhibitors targeting human dipeptidyl peptidase-1, which is involved in glucose metabolism.
Comparison with Similar Compounds
- 2-[(2-aminomethyl)phenylthio]benzyl alcohol
- 2-[(2-aminomethyl)phenyl]sulfanylphenylmethanol
Comparison: Bipenamol is unique due to its specific structure combining a benzene ring with a hydroxyl group connected to a methylene bridge and a thioether group linked to another aromatic ring substituted with an amine group. This structure allows for specific interactions with target enzymes, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAFSNJRKZLMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046561 | |
Record name | Bipenamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79467-22-4 | |
Record name | Bipenamol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bipenamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(Aminomethyl)phenylthio]benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIPENAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DCB7156W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the new synthetic route for Bipenamol described in the research?
A1: The research presents a more efficient and versatile approach to synthesize this compound [, ]. Traditionally, constructing complex molecules like this compound required multiple steps and often resulted in low yields. This new method utilizes a sequential C-H activation strategy with imidate esters as directing groups, allowing for the introduction of diverse functional groups and leading to a more streamlined synthesis with potentially higher yields [, ].
Q2: Is there information available about the structural characterization of this compound in these research papers?
A2: While the papers discuss this compound's synthesis, they primarily focus on the methodology and efficiency of the new reaction pathway. Detailed spectroscopic data or specific structural characterization of this compound is not provided within the scope of these research articles [, ].
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